Oxametacin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxametacin can be synthesized through the hydrolysis of the amide group, which is one of the synthetic pathways to Deboxamet . The detailed synthetic routes and reaction conditions for this compound are not extensively documented in the available literature. it is known that the synthesis involves the formation of the indole ring structure and the attachment of the benzoyl moiety through the acyl group .
Industrial Production Methods
The industrial production methods for this compound are not well-documented in the available sources. Typically, the production of such compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxametacin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . The hydrolysis of the amide group is a notable reaction that leads to the formation of Deboxamet .
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound are not extensively detailed in the available literature. typical reagents for hydrolysis reactions include water or aqueous acids/bases, while oxidation reactions may involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
The major products formed from the hydrolysis of this compound include Deboxamet
Scientific Research Applications
Oxametacin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Anti-inflammatory Research: this compound is extensively studied for its anti-inflammatory properties.
Histone Deacetylase Inhibition: This compound has pharmacophores of classic histone deacetylase inhibitors and has been evaluated for its histone deacetylase enzymatic inhibition and antitumor potential
Pharmacokinetics and Biotransformation: Research has been conducted on the pharmacokinetics and biotransformation of this compound in both animals and humans.
Mechanism of Action
Oxametacin exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically prostaglandin G/H synthase 1 (PGH1) . By inhibiting these enzymes, this compound reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever . Additionally, this compound has been studied for its potential histone deacetylase inhibition, which may contribute to its antitumor effects .
Comparison with Similar Compounds
Oxametacin belongs to the class of benzoylindoles and is similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and acemetacin .
Indomethacin: Like this compound, indomethacin is a potent NSAID used for its anti-inflammatory, analgesic, and antipyretic properties. .
Acemetacin: Acemetacin is another NSAID with similar properties to this compound.
This compound’s uniqueness lies in its dual role as an NSAID and a potential histone deacetylase inhibitor, which may offer additional therapeutic benefits .
Properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-hydroxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-11-15(10-18(23)21-25)16-9-14(26-2)7-8-17(16)22(11)19(24)12-3-5-13(20)6-4-12/h3-9,25H,10H2,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRNYCDWNITGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181517 | |
Record name | Oxametacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27035-30-9 | |
Record name | Oxametacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27035-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxametacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027035309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxametacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13308 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxametacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxametacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAMETACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G02RSW5CM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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